2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole hydrochloride
Description
Historical Development and Discovery Timeline
The development of this compound emerges from the broader historical context of benzothiazole chemistry, which has its roots in the late 19th and early 20th centuries when heterocyclic compounds first began to demonstrate significant therapeutic potential. The benzothiazole scaffold itself gained prominence following the discovery of its presence in naturally occurring products and its subsequent identification as a privileged structure in medicinal chemistry. The systematic exploration of benzothiazole derivatives accelerated substantially during the mid-20th century, driven by advances in synthetic methodology and an increased understanding of structure-activity relationships in pharmaceutical research.
The specific compound this compound represents a more recent development in this evolutionary timeline, emerging from targeted efforts to optimize benzothiazole-based structures for enhanced biological activity. Historical patent literature indicates that systematic investigations into piperidine-substituted benzothiazole derivatives gained momentum in the early 21st century, as researchers recognized the potential for improved pharmacological profiles through careful structural modifications. The incorporation of methylated piperidine substituents reflects sophisticated approaches to medicinal chemistry that prioritize both activity and pharmaceutical properties.
Properties
IUPAC Name |
2-(4-methylpiperidin-4-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S.ClH/c1-13(6-8-14-9-7-13)12-15-10-4-2-3-5-11(10)16-12;/h2-5,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIHPROZEAUQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=NC3=CC=CC=C3S2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-60-5 | |
| Record name | Benzothiazole, 2-(4-methyl-4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Biological Activity
2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, which is known for various pharmacological effects. The presence of the piperidine ring enhances its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Kinases : This compound has shown potential as an inhibitor of ATR kinase, which is crucial in DNA damage response pathways. In vitro studies demonstrated that it could inhibit Chk1 phosphorylation in HeLa cells at concentrations as low as 3.995 µM .
- Anticancer Activity : Initial screening on cancer cell lines (e.g., HCT116 and HeLa) revealed a significant reduction in cell viability at concentrations of 10 µM, suggesting cytotoxic effects . Further dose-response studies indicated an IC50 value for various derivatives, highlighting their potential as anticancer agents.
Cell Viability Studies
Table 1 summarizes the findings from cell viability assays conducted using the MTT method across different concentrations:
| Compound | Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|---|
| 2c | HCT116 | 10 | ≤50% |
| 7h | HeLa | 10 | ≤50% |
| 7l | HCT116 | 5 | Significant Inhibition |
Apoptosis Induction
The compound also promotes apoptosis in cancer cells. For instance:
- In A549 cells, certain derivatives induced late apoptosis with percentages reaching up to 93% .
- The mechanism involves cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in treated cells .
Case Studies
- Inhibition of ATR Pathway : A study demonstrated that compounds bearing similar structures to this compound effectively inhibited ATR signaling in cancer cells . This inhibition was linked to enhanced sensitivity to DNA-damaging agents.
- Evaluation Against Various Cancers : Compounds derived from benzothiazole structures have been tested against a range of cancers, including breast, colon, and lung cancers. Results indicated promising anticancer properties comparable to established chemotherapeutics like cisplatin .
Scientific Research Applications
Neurodegenerative Disease Research
Multitarget-Directed Ligands (MTDLs)
Recent studies have highlighted the potential of benzothiazole derivatives, including 2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole hydrochloride, as multitarget-directed ligands for treating Alzheimer's disease (AD). The design of MTDLs is crucial due to the multifactorial nature of neurodegenerative diseases, where targeting multiple pathways can enhance therapeutic efficacy.
- Histamine H3 Receptor Antagonism : Research indicates that compounds similar to this compound can act as antagonists of the histamine H3 receptor (H3R). These compounds can also inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in AD pathology. For instance, a related compound demonstrated an IC50 value of 6.7 µM against AChE, indicating its potential as a lead structure for developing new anti-AD agents .
Cancer Therapeutics
Anticancer Activity
The compound has been investigated for its anticancer properties, especially in inhibiting specific kinases that play critical roles in cancer cell proliferation.
- ATR Kinase Inhibition : A study evaluated a series of benzothiazole derivatives for their activity against ATR kinase, a key regulator of the DNA damage response (DDR). Compounds structurally related to this compound exhibited significant cytotoxicity in various cancer cell lines, including HeLa and HCT116 cells. The most promising derivatives showed IC50 values below 10 µM, suggesting their potential as effective anticancer agents .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of benzothiazole derivatives is essential for optimizing their pharmacological profiles.
| Compound | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | AChE | 6.7 | Potential MTDL for AD |
| Related Benzothiazole Derivative | ATR Kinase | <10 | Effective against HeLa and HCT116 cells |
The SAR studies have shown that modifications to the benzothiazole ring can significantly impact the compound's binding affinity and selectivity towards various biological targets. This insight aids in the rational design of more potent derivatives .
Comparison with Similar Compounds
Substituted Aminophenyl Benzothiazoles
Example Compounds :
- 2-(3/4-Aminophenyl)-1,3-benzothiazoles (e.g., N-[(4-benzothiazole-2-yl)phenyl] benzenesulfonamides).
Key Differences :
- Substituent Position: The amino group at the para-position (vs. meta) in aminophenyl benzothiazoles enhances sulfonamide conjugation efficiency, as seen in Scheme 1 of .
- Pharmacological Impact: The amino group facilitates hydrogen bonding with biological targets, whereas the 4-methylpiperidine group in the target compound may improve lipophilicity and membrane permeability.
Styryl and Azidostyryl Benzothiazoles
Key Differences :
- Functional Groups : The azidostyryl group enables bioorthogonal "click" chemistry applications, contrasting with the methylpiperidine’s focus on CNS targeting.
- Synthesis: Azidostyryl derivatives require diazotization (NaNO₂/HCl) of aminostyryl precursors , whereas the target compound’s synthesis likely involves nucleophilic substitution or reductive amination.
Fluorinated Benzothiazoles
Key Differences :
- Electron Effects : Fluorine’s electronegativity enhances metabolic stability and amyloid-binding affinity (e.g., in Alzheimer’s imaging agents ).
- Pharmacokinetics : The fluorophenyl group increases lipophilicity, while the methylpiperidine in the target compound may balance solubility and brain penetration.
| Property | Target Compound | 2-(4'-Fluorophenyl)-1,3-benzothiazole |
|---|---|---|
| Bioapplication | Potential CNS or antimicrobial agent | Amyloid imaging (e.g., compared to [¹¹C]PIB) |
| Metabolic Stability | Moderate (piperidine may undergo oxidation) | High (due to fluorine) |
Environmental and Industrial Benzothiazoles
Example Compounds :
Key Differences :
- Functionality : Thioether and isothiocyanate groups in environmental benzothiazoles contribute to toxicity and persistence in ecosystems .
- Applications : Industrial use (e.g., corrosion inhibitors) vs. pharmaceutical focus of the target compound.
Data Table: Comparative Analysis of Benzothiazole Derivatives
Preparation Methods
Synthesis of 4-Methyl-2-aminobenzothiazole Intermediate
A key intermediate in the preparation of 2-(4-methylpiperidin-4-yl)-1,3-benzothiazole hydrochloride is 4-methyl-2-aminobenzothiazole . Its synthesis involves:
- Starting from 4-methyl-2-aminobenzothiazole, a diazo reaction is performed with nitrite under acidic conditions to form a diazonium salt intermediate.
- This diazonium salt is then reduced using either freshly prepared potassium or sodium sulfite or stannous chloride in hydrochloric acid to yield 4-methyl-2-hydrazinobenzothiazole, which can be further cyclized or functionalized.
Reaction conditions and yields :
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Diazotization | 4-methyl-2-aminobenzothiazole + NaNO2 + HCl | 0-5 | 1 | - | - |
| Reduction | Potassium sulfite or stannous chloride + HCl | 90-95 | 1-3 | ~80-85 | >99 |
This method avoids the use of toxic hydrazine hydrate, improves yield and purity, and is suitable for industrial scale-up.
Introduction of the 4-Methylpiperidin-4-yl Group at Position 2
The core step to obtain 2-(4-methylpiperidin-4-yl)-1,3-benzothiazole involves nucleophilic substitution or coupling of the benzothiazole intermediate with a 4-methylpiperidine moiety.
- One approach involves synthesizing 2-chloro-substituted benzothiazole derivatives (e.g., 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide) which then undergo nucleophilic substitution with 4-methylpiperidine under basic conditions (e.g., potassium carbonate in DMF) to attach the piperidinyl group.
- This reaction typically proceeds via displacement of the chloro group by the nitrogen of the piperidine ring.
Salt Formation: Hydrochloride Preparation
The final compound is isolated as the hydrochloride salt to improve stability and solubility:
- The free base 2-(4-methylpiperidin-4-yl)-1,3-benzothiazole is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or water) to form the hydrochloride salt.
- Crystallization and purification steps follow to yield the pure hydrochloride salt.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Compound | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Methyl-2-aminobenzothiazole | Diazotization | NaNO2, HCl | 0-5 | 1 | Formation of diazonium salt |
| 2 | 4-Methyl-2-hydrazinobenzothiazole | Reduction | Freshly prepared sulfite or stannous chloride + HCl | 90-95 | 1-3 | High yield and purity |
| 3 | 2-Chloro-substituted benzothiazole intermediate | Nucleophilic substitution | 4-Methylpiperidine, K2CO3, DMF | 60-80 | 2-4 | Piperidinyl group introduction |
| 4 | 2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole | Salt formation | HCl in ethanol or water | RT to reflux | 1-2 | Hydrochloride salt crystallization |
Research Findings and Optimization Notes
- The use of freshly prepared sulfite as a reducing agent significantly improves the yield and purity of hydrazinobenzothiazole intermediates by minimizing diazonium salt decomposition and side product formation.
- The nucleophilic substitution step benefits from polar aprotic solvents like DMF and the presence of a mild base (K2CO3) to facilitate the displacement of the chloro group by the piperidine nitrogen.
- Hydrochloride salt formation enhances the compound's pharmaceutical properties, including solubility and stability, which is critical for downstream applications.
- Alternative synthetic routes involving microwave irradiation and one-pot multicomponent reactions have been reported for benzothiazole derivatives but are less documented specifically for this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the benzothiazole core followed by introduction of the 4-methylpiperidine moiety. Key steps include:
- Cyclization : Use of thiourea derivatives with α-halo ketones or aldehydes under acidic conditions to form the benzothiazole ring.
- Amine Coupling : Nucleophilic substitution or reductive amination to attach the 4-methylpiperidine group.
- Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt.
Optimization involves adjusting reaction temperature, solvent polarity, and stoichiometry of reagents. For example, anhydrous conditions and inert atmospheres may improve yields during amination steps .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with emphasis on aromatic protons (6.5–8.5 ppm) and piperidine methyl groups (~1.3 ppm).
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry validate purity (>95%) and molecular weight (e.g., [M+H]+ = 293.1).
- Elemental Analysis : Quantifies C, H, N, S, and Cl to verify stoichiometry of the hydrochloride salt.
- X-ray Crystallography : Resolves crystal packing and salt formation in solid-state studies .
Q. How does the hydrochloride salt form influence solubility and stability under various storage conditions?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances water solubility compared to the free base, critical for in vitro assays. Solubility can be measured via shake-flask methods in PBS (pH 7.4) or DMSO.
- Stability : Store at 2–8°C in airtight, light-resistant containers. Degradation pathways (e.g., hydrolysis of the benzothiazole ring) are assessed via accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Incompatibility with strong oxidizers or bases necessitates separation in storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituting the 4-methylpiperidine moiety on biological activity?
- Methodological Answer :
- Analog Synthesis : Replace 4-methylpiperidine with bulkier (e.g., 4-cyclohexyl) or charged (e.g., quinuclidine) groups to probe steric/electronic effects.
- Biological Assays : Compare IC values in target-specific assays (e.g., enzyme inhibition). For example, substitutions altering logP may affect membrane permeability.
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to receptors like GABA or serotonin transporters, correlating with experimental data .
Q. What strategies resolve contradictory pharmacokinetic data observed across in vivo models?
- Methodological Answer :
- Dose Normalization : Adjust for species-specific metabolic rates (e.g., allometric scaling from rodents to primates).
- Analytical Validation : Use LC-MS/MS to differentiate parent compound from metabolites in plasma/brain homogenates.
- Model Harmonization : Standardize protocols for administration routes (IV vs. oral) and sampling times. Contradictions in bioavailability may arise from variable first-pass metabolism or protein binding .
Q. What methodologies assess blood-brain barrier (BBB) penetration for neurological target studies?
- Methodological Answer :
- In Silico Prediction : Tools like SwissADME estimate BBB permeability based on logP (optimal range: 1–3), polar surface area (<90 Ų), and molecular weight (<500 Da).
- In Vitro Models : Madin-Darby canine kidney (MDCK) cells expressing P-gp transporters measure efflux ratios.
- In Vivo Imaging : Radiolabeled compound (e.g., C) tracked via PET/MRI in rodent brains quantifies brain-to-plasma ratios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
